molecular formula C8H10O2 B1429334 2-Phenoxyethyl-1,1-D2 alcohol CAS No. 21273-38-1

2-Phenoxyethyl-1,1-D2 alcohol

Cat. No.: B1429334
CAS No.: 21273-38-1
M. Wt: 140.18 g/mol
InChI Key: QCDWFXQBSFUVSP-NCYHJHSESA-N
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Description

2-Phenoxyethyl-1,1-D2 alcohol is a deuterated analogue of 2-phenoxyethanol, where two hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include stability and distinct spectroscopic characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxyethyl-1,1-D2 alcohol can be synthesized through the reaction of phenol with ethylene oxide in the presence of a deuterated catalyst. The reaction typically occurs in an alkaline environment, using sodium hydroxide or other alkaline catalysts . The process involves the following steps:

    Phenolate Formation: Phenol reacts with a base to form phenolate.

    Reaction with Ethylene Oxide: The phenolate then reacts with ethylene oxide to produce 2-phenoxyethanol.

    Deuteration: The final step involves the replacement of hydrogen atoms with deuterium using deuterated reagents.

Industrial Production Methods: Industrial production of 1,1-dideuterio-2-phenoxyethanol follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxyethyl-1,1-D2 alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenoxyethyl-1,1-D2 alcohol is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 1,1-dideuterio-2-phenoxyethanol involves its interaction with biological molecules. The deuterium atoms provide stability and resistance to metabolic breakdown, allowing for prolonged activity in biological systems. It targets specific enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Phenoxyethyl-1,1-D2 alcohol is unique due to its deuterium content, which imparts distinct spectroscopic properties and metabolic stability. This makes it particularly valuable in research applications where tracing and stability are crucial .

Biological Activity

2-Phenoxyethyl-1,1-D2 alcohol is a deuterated compound that has garnered attention in scientific research for its unique properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound is a stable isotope-labeled compound that serves as a valuable tool in various chemical and biological studies. Its structure includes a phenoxy group attached to an ethyl alcohol moiety, which influences its solubility and reactivity.

Biological Activity

The biological activity of this compound is primarily related to its interactions with cellular systems and biomolecules. Here are some key areas of its biological activity:

The mechanism of action of this compound is not fully elucidated but can be inferred from related compounds. It is likely to interact with lipid membranes and proteins, influencing cellular signaling pathways. The presence of deuterium may enhance the stability and tracking of the compound in metabolic studies.

Research Findings

Recent studies have highlighted the following aspects regarding the biological activity of this compound:

Case Studies

  • Pharmacological Applications : Research indicates that compounds with similar structures can be utilized in drug development due to their ability to modulate biological targets effectively . The terminal phenoxy group has been recognized as a privileged moiety in drug scaffolds.
  • Toxicological Assessments : While phenoxyethanol is noted for its potential toxicity, particularly in high concentrations , further studies are needed to evaluate the safety profile of this compound specifically.

Comparative Analysis

To illustrate the potential applications and biological activities of this compound compared to related compounds, the following table summarizes key characteristics:

CompoundAntimicrobial ActivityMechanism of ActionApplications
This compoundPotentially presentInteraction with membranes/proteinsResearch tool in pharmacology
PhenoxyethanolYesAntioxidant propertiesPreservative in cosmetics
ValechlorineYesEnhances autophagyTreatment for lipid metabolism

Properties

IUPAC Name

1,1-dideuterio-2-phenoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDWFXQBSFUVSP-NCYHJHSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(COC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745735
Record name 2-Phenoxy(1,1-~2~H_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21273-38-1
Record name 2-Phenoxy(1,1-~2~H_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21273-38-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
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Synthesis routes and methods II

Procedure details

Ethylene carbonate (89.9 g, 1.02 mole), phenol (94.1 g, 1.0 mole) and potassium fluoride (1 g, 0.5 percent of total reactant weight) were placed in a 500 ml round-bottomed flask equipped with a condenser and gas bubbler. A magnetic stirrer provided agitation. The mixture was heated to 160° C.±2° C. in an oil bath. After 2.5 hours the reaction vessel was removed from the oil bath, cooled and the contents removed. Purification of the product by distillation gave 137 g of 2-phenoxyethanol (99 percent conversion based on phenol limiting reagent).
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99%

Synthesis routes and methods III

Procedure details

Further, the inventors of the present invention disclose, as a method using no sulfuric acid, a method of obtaining 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene by reacting fluorenone with phenoxyethanol in the presence of a heteropoly acid serving as a catalyst, which method includes (a) partitioning a target substance into an organic phase by adding an extract agent constituted by water and an organic solvent to a reaction liquid and (b) recovering the target substance (refer to Patent Literature 8). Further, the inventors of the present invention propose: a method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene from fluorenone and 2-phenoxyethanol in the presence of a heteropoly acid catalyst (Patent Literature 9); and a method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene whose melting point is 160° C. to 166° C. (Patent Literature 10). Moreover, there is disclosed a method of obtaining a fluorene derivative by reacting fluorenone with a phenol by using hydrochloric acid and a thiol serving as catalysts, which method includes partitioning a target substance into an organic phase by using an extract agent and recovering the target substance (refer to Patent Literature 11). However, according to these methods, a reaction liquid contains a large amount of unreacted phenol or phenoxyalcohol, which is highly soluble in water. This may cause a reduction in liquid separability, and thus cause a deterioration in hue or purity. Further, these methods place a large burden on the environment, because a large amount of organic compounds such as phenols or phenoxyalcohols are mixed in an aqueous phase, and/or it is necessary to use a large amount of organic solvent for liquid separation. Therefore, these methods are not industrially advantageous.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenoxyethyl-1,1-D2 alcohol
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2-Phenoxyethyl-1,1-D2 alcohol
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2-Phenoxyethyl-1,1-D2 alcohol
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2-Phenoxyethyl-1,1-D2 alcohol
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2-Phenoxyethyl-1,1-D2 alcohol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.